molecular formula C8Cl3IN2 B12514814 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile CAS No. 677751-53-0

2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile

Cat. No.: B12514814
CAS No.: 677751-53-0
M. Wt: 357.4 g/mol
InChI Key: OVYQAZOBAQNBQH-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8HCl3IN2 It is a derivative of benzene, characterized by the presence of three chlorine atoms, one iodine atom, and two cyano groups attached to the benzene ring

Preparation Methods

The synthesis of 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile typically involves the halogenation of benzene derivatives followed by the introduction of cyano groups. One common method involves the iodination of 2,4,5-trichlorobenzene-1,3-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed coupling reactions are often employed for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .

Scientific Research Applications

2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s derivatives are explored for their potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and cyano groups enable it to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of enzymes involved in cell proliferation .

Comparison with Similar Compounds

2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile can be compared with similar compounds such as:

    2,4,5,6-Tetrachloro-1,3-benzenedicarbonitrile: This compound has four chlorine atoms instead of three chlorine and one iodine atom.

    2,4,5-Trichloro-1,3-benzenedicarbonitrile:

    2,4,6-Trichloro-1,3-benzenedicarbonitrile: This compound has a different substitution pattern, leading to variations in its reactivity and uses.

Properties

CAS No.

677751-53-0

Molecular Formula

C8Cl3IN2

Molecular Weight

357.4 g/mol

IUPAC Name

2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)7(11)8(12)4(5)2-14

InChI Key

OVYQAZOBAQNBQH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)I)C#N)Cl

Origin of Product

United States

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